N-(3-aminophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)benzamide: Lacks the methoxy groups, which can affect its reactivity and biological activity.
3,4,5-trimethoxybenzamide: Lacks the aminophenyl group, which can influence its binding properties and applications.
Uniqueness
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both the aminophenyl and trimethoxybenzamide moieties.
Properties
IUPAC Name |
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,17H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHZIFHRSZDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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